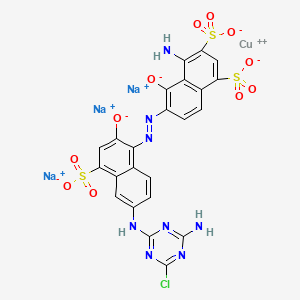
Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, trisodium is a complex organic compound that contains copper and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of azo bonds, sulfonation, and coordination with copper ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments. The use of automated systems and continuous monitoring ensures the consistency and purity of the final product. Common methods include batch processing and flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the compound’s properties.
Reduction: Reduction reactions can alter the azo bonds and other functional groups.
Substitution: Functional groups such as amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different copper oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions. Its complex structure allows it to facilitate reactions that require precise control over the reaction environment.
Biology
In biological research, this compound may be used as a staining agent or a probe to study specific biological processes. Its ability to interact with various biomolecules makes it a valuable tool in molecular biology.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The copper center can participate in redox reactions, while the functional groups can interact with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, disodium
- Cuprate(3-), (4-amino-6-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-(hydroxy-kappaO)-4-sulfo-1-naphthalenyl)azo-kappaN1)-5-(hydroxy-kappaO)-1,3-naphthalenedisulfonato(5-))-, tetrasodium
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of copper. Its structure allows for a wide range of chemical reactions and interactions, making it versatile in various applications.
Properties
CAS No. |
57781-96-1 |
|---|---|
Molecular Formula |
C23H12ClCuN8O11S3.3Na C23H12ClCuN8Na3O11S3 |
Molecular Weight |
840.6 g/mol |
IUPAC Name |
copper;trisodium;4-amino-6-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-oxido-4-sulfonatonaphthalen-1-yl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C23H17ClN8O11S3.Cu.3Na/c24-21-28-22(26)30-23(29-21)27-8-1-2-9-11(5-8)14(44(35,36)37)6-13(33)19(9)32-31-12-4-3-10-15(45(38,39)40)7-16(46(41,42)43)18(25)17(10)20(12)34;;;;/h1-7,33-34H,25H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H3,26,27,28,29,30);;;;/q;+2;3*+1/p-5 |
InChI Key |
DRDLDYZXCAXGFO-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1NC3=NC(=NC(=N3)N)Cl)S(=O)(=O)[O-])[O-])N=NC4=C(C5=C(C=C4)C(=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


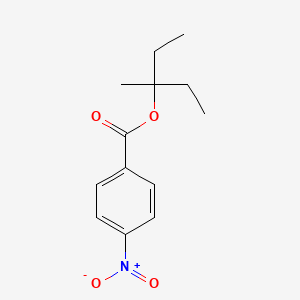
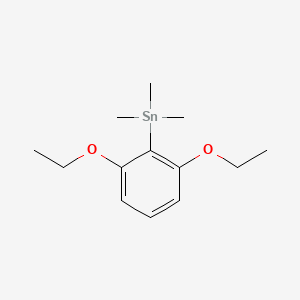

![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
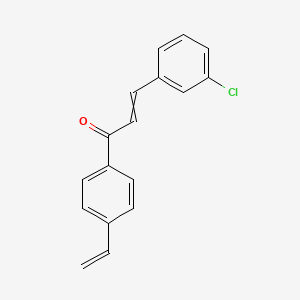
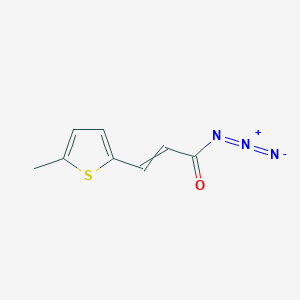
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)

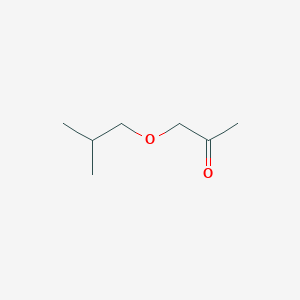

![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
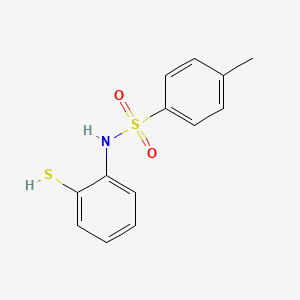
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
